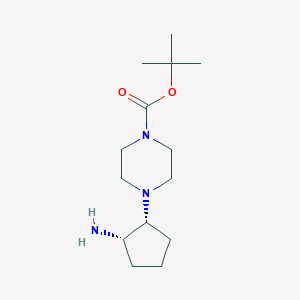

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate

Description

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butyl carbamate group and a cis-configured aminocyclopentyl substituent. Its molecular formula is C₁₄H₂₇N₃O₂ (assuming cyclopentyl backbone), with a molecular weight of 281.38 g/mol. The stereochemistry at the cyclopentyl ring ((1R,2S)) and the Boc-protected piperazine moiety make it a critical intermediate in medicinal chemistry, particularly for PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors .

Properties

IUPAC Name |

tert-butyl 4-[(1R,2S)-2-aminocyclopentyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-6-4-5-11(12)15/h11-12H,4-10,15H2,1-3H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAAPDJHETXHGX-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)[C@@H]2CCC[C@@H]2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-piperazinecarboxylate with (1R,2S)-2-aminocyclopentanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate has the following chemical structure:

- Molecular Formula : C15H29N3O2

- Molecular Weight : 283.41 g/mol

- CAS Number : 381722-48-1

The compound features a piperazine ring substituted with a tert-butyl group and an aminocyclopentyl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of piperazine have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The structure-activity relationship (SAR) studies suggest that modifications on the piperazine ring can enhance antitumor activity by targeting specific cellular pathways involved in cancer proliferation and survival .

Case Study:

A study published in Biochemical Pharmacology explored a series of piperazine derivatives, demonstrating that certain substitutions led to improved IC50 values against tumor cell lines. The results indicated that the introduction of specific functional groups could significantly enhance the compound's efficacy against cancer cells .

Neurological Applications

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate has potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation can be beneficial for conditions such as depression and anxiety disorders.

Case Study:

Research has shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for their use in antidepressant therapies. The structural characteristics of Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate may contribute to its binding affinity for these receptors .

Pharmaceutical Formulations

The compound is also being explored for its role in pharmaceutical formulations. Its solubility and stability make it a candidate for oral dosage forms. Researchers are investigating various formulations to enhance bioavailability and therapeutic efficacy.

Drug Delivery Systems

Innovative drug delivery systems utilizing Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate are being developed to improve targeted delivery of therapeutic agents. Encapsulation in nanoparticles or liposomes can enhance the pharmacokinetic profile of the drug, allowing for sustained release and reduced side effects.

Data Summary Table

Mechanism of Action

The mechanism of action of rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The table below compares the target compound with structurally related analogs, emphasizing substituents, stereochemistry, and molecular properties:

Structural and Functional Analysis

Cycloalkyl vs. Aryl Substituents

- Cyclohexyl Analogs (): Larger cyclohexyl rings increase steric bulk, affecting binding pocket compatibility. For example, the (1r,4r)-diaminocyclohexyl derivative in PROTACs improves degradation efficiency by optimizing linker geometry .

- Aromatic Derivatives (): Phenyl or bromobenzyl groups enable π-π stacking and halogen bonding, critical for receptor-ligand interactions. The 4-aminophenyl group () may facilitate hydrogen bonding with biological targets.

Stereochemical Considerations

- The (1R,2S) configuration in the target compound contrasts with trans-cyclohexyl (1r,4r) or dibenzyl-substituted analogs. Stereochemistry directly impacts molecular docking and metabolic stability. For instance, highlights diastereomer-specific purification (e.g., >99% de) to isolate bioactive conformers .

Functional Group Modifications

- tert-Butyl Carbamate : A common protecting group in piperazine derivatives, enhancing solubility and stability during synthesis. Its removal under acidic conditions (e.g., TFA) generates free piperazine for further coupling .

- Heterocyclic Additions () : Pyridopyridine cores introduce planar aromatic systems, favoring kinase inhibition through ATP-binding pocket interactions.

Biological Activity

Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 238.33 g/mol. Its structure features a piperazine ring, which is known for its diverse biological properties. The compound's synthesis involves the reaction of tert-butyl 4-piperazinecarboxylate with (1R,2S)-2-aminocyclopentanol.

Biological Activity Overview

Numerous studies have highlighted the biological activities associated with piperazine derivatives, including:

- Antidepressant Effects : Piperazine compounds are often investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Antitumor Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Certain piperazine derivatives show significant antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of related piperazine compounds. It was found that these compounds could enhance serotonin levels in the synaptic cleft by inhibiting serotonin reuptake mechanisms, which is a common target for antidepressant drugs .

Antitumor Activity

In vitro assays demonstrated that Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate exhibited significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effective inhibition at low concentrations .

Case Studies

- Case Study on Antidepressant Efficacy : A clinical trial evaluated the efficacy of a related piperazine derivative in patients with major depressive disorder. The results indicated a statistically significant reduction in depression scores compared to placebo, supporting its potential as an antidepressant .

- Case Study on Antitumor Activity : Another study focused on the effects of the compound on human cancer cell lines. The compound induced cell cycle arrest and apoptosis in treated cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the common synthetic routes for Rel-tert-butyl 4-((1R,2S)-2-aminocyclopentyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step strategies, including reductive amination and protection/deprotection sequences . A representative approach includes:

- Step 1 : Formation of the cyclopentylamine core via stereoselective reduction of a ketone intermediate (e.g., using NaHB(OAc)₃ in DCM with HOAc), ensuring retention of the (1R,2S) configuration .

- Step 2 : Coupling the aminocyclopentyl moiety to a piperazine backbone. For example, tert-butyl piperazine-1-carboxylate derivatives are reacted with activated cyclopentyl intermediates under anhydrous conditions (e.g., THF, LiAlH₄) to form the target scaffold .

- Step 3 : Final deprotection (e.g., using TFA in DCM) to remove the tert-butyloxycarbonyl (Boc) group, followed by purification via silica gel chromatography .

Q. Key Considerations :

Q. How is the compound characterized structurally?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

Validation : Cross-check data against computational models (e.g., DFT-optimized geometries) to resolve ambiguities in NOESY or coupling constants .

Advanced Questions

Q. How to address stereochemical challenges in synthesizing the (1R,2S)-aminocyclopentyl moiety?

Stereochemical control is critical for biological activity and crystallinity:

- Diastereomer Separation : Use chiral stationary phases (e.g., Chiralpak® AD-H) during HPLC purification. For example, diastereomeric intermediates (e.g., (1R,4R) vs. (1S,4S)) are resolved based on retention time differences .

- Reductive Amination Optimization : Adjust reducing agents (e.g., NaHB(OAc)₃ vs. LiAlH₄) to favor axial or equatorial attack on the cyclopentane ring .

- Crystallographic Validation : Solve the crystal structure of intermediates (e.g., tert-butyl-protected derivatives) using SHELXTL to confirm stereochemistry prior to deprotection .

Q. How to resolve data discrepancies between analytical methods (e.g., NMR vs. XRD)?

Conflicts between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or crystal packing effects:

- Dynamic NMR Analysis : Perform variable-temperature ¹H NMR to detect rotational barriers in piperazine or cyclopentyl groups (e.g., coalescence temperatures) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) in XRD data to explain deviations from solution-state geometries .

- DFT Calculations : Compare experimental XRD bond angles/distances with gas-phase optimized structures to identify crystal-induced distortions .

Case Study : A tert-butyl piperazine derivative showed axial-equatorial chair flipping in solution (NMR) but a fixed chair conformation in XRD due to hydrogen bonding with adjacent molecules .

Q. What is the role of the tert-butyl group in synthesis and stability?

The tert-butyloxycarbonyl (Boc) group serves dual purposes:

- Protection : Shields the piperazine nitrogen during reactive steps (e.g., alkylation, acylation) .

- Crystallization Aid : The bulky tert-butyl moiety enhances crystal lattice stability, facilitating XRD analysis .

- Acid-Labile Deprotection : Removed under mild acidic conditions (e.g., TFA in DCM), minimizing side reactions .

Trade-offs : While Boc enhances stability, it may sterically hinder reactions. Alternatives like Cbz or Fmoc are explored for sterically congested intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.